molecular formula C21H19FN4OS B2809376 2-(4-fluorophenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 896012-42-3

2-(4-fluorophenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Cat. No. B2809376
CAS RN: 896012-42-3
M. Wt: 394.47
InChI Key: VBGNRWGYGQETMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-fluorophenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide” is a heterocyclic compound with a molecular formula of C21H19FN4OS and a molecular weight of 394.47. It contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms .


Molecular Structure Analysis

The thiazole ring in the compound can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Researchers synthesized a series of novel thiazolo[3,2-b][1,2,4]triazolone derivatives, including our compound of interest, and evaluated their in vitro antitumor activity . Preliminary results indicate that several derivatives exhibit inhibitory effects on tumor cell proliferation. Notably, compounds like 5-[(4-benzyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one and 4-[(6-oxo-2-(3,4,5-trimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-ylidene)methyl)phenyl acetate demonstrated excellent antitumor activity against cancer cell lines while sparing normal cells . Further research is warranted to explore their clinical potential.

Synthesis and Structural Characterization

The compound’s synthesis involves Claisen condensation reactions starting from 3,4,5-trimethoxybenzoic acid. After characterization using techniques like 1H NMR, 13C NMR, and high-resolution mass spectrometry, researchers confirmed the structure of the target compound . Understanding its synthesis and structural features is crucial for subsequent studies.

Selective Inhibition

Some derivatives, such as 5-(4-fluorobenzylidene)-2-(3,4,5-trihydroxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, exhibited increased inhibition against specific cancer cell lines (e.g., BEL-7402) but were more toxic to normal cells (L-02) . This selective inhibition warrants further investigation to assess their safety and efficacy profiles.

Future Research Prospects

Given the promising antitumor activity observed, these thiazolo[3,2-b][1,2,4]triazolone derivatives, including our compound, hold potential for future drug development. Researchers should explore their mechanisms of action, pharmacokinetics, and toxicity profiles to advance their clinical utility .

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4OS/c1-14-2-6-16(7-3-14)20-24-21-26(25-20)18(13-28-21)10-11-23-19(27)12-15-4-8-17(22)9-5-15/h2-9,13H,10-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGNRWGYGQETMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

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